6-Thiodihydroorotate
Overview
Description
6-Thiodihydroorotate is a chemical compound involved in various biochemical processes and research studies. It has been a subject of study in different contexts, including its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of 6-Thiodihydroorotate and related compounds often involves multicomponent reactions and can be achieved under mild conditions. For instance, a synthesis method involving ethyl acetoacetate and thiourea by a one-pot method has been reported, achieving a high yield under optimum conditions (L. Meng, 2011).
Molecular Structure Analysis
Studies on molecular structure analysis involve X-ray diffraction crystallography and spectroscopic characterization. For example, crystal structure and spectroscopic characterization of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, have been performed using FT-IR, 1H and 13C NMR spectra (A. Pekparlak et al., 2018).
Chemical Reactions and Properties
Research has shown that 6-Thiodihydroorotate and related compounds can undergo various chemical reactions. For example, 6-Thioguanine, a related compound, has been found to alter the structure and stability of duplex DNA and inhibit quadruplex DNA formation (V. Marathias et al., 1999).
Physical Properties Analysis
The physical properties of these compounds can be deduced from their molecular structure and reaction behaviors. However, specific studies focusing on the physical properties of 6-Thiodihydroorotate are not available in the provided papers.
Chemical Properties Analysis
The chemical properties of 6-Thiodihydroorotate derivatives, such as their reactivity and interactions with other molecules, are inferred from studies like the synthesis and properties of Thiodiglycolaldehyde and related compounds (F. J. Aparicio et al., 1981).
Scientific Research Applications
Inhibition of Dihydroorotase
It is a potent competitive inhibitor of dihydroorotase, an enzyme catalyzing the first three reactions of de novo pyrimidine biosynthesis (Christopherson et al., 1989).
Impact on Plasmodium falciparum
In the context of malaria, 6-L-thiodihydroorotate (TDHO) inhibits de-novo pyrimidine biosynthesis in Plasmodium falciparum, affecting nucleotide levels crucial for the parasite's life cycle (Seymour et al., 1997).
Fluorometric Applications
The oxidized form of 6-thioguanine is highly fluorescent, allowing for rapid and sensitive fluorometric determination in blood, serum, and urine samples (Thomas, 1976).
Role in Cancer Treatment
DNA 6-thioguanine contributes to the anti-leukemic effects of thiopurines but may also increase the risk of acute myeloid leukemia and skin cancer in organ transplant patients (Karran, 2006).
Pharmacologic and Toxic Activity Insights
A developed HPLC method allows for the simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides in erythrocytes, aiding in understanding their roles in pharmacologic and toxic activity (Dervieux & Boulieu, 1998).
Optimizing Drug Doses
Bayesian population modeling approaches can optimize 6-MP doses based on a patient's ability to metabolize the drug, improving treatment outcomes for pediatric cancers, autoimmune diseases, and inflammatory bowel disease (Jayachandran et al., 2015).
properties
IUPAC Name |
(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPKKZJGHVFOI-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152124 | |
Record name | 6-Thiodihydroorotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Thiodihydroorotate | |
CAS RN |
118438-67-8 | |
Record name | 6-Thiodihydroorotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Thiodihydroorotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.